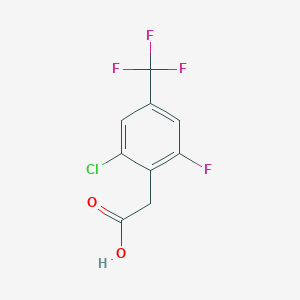
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid (2C6F4TPA) is a fluorinated phenylacetic acid. It is a synthetic molecule with a wide range of applications in the field of medicinal chemistry. It is a versatile building block for synthesizing diverse molecules with potential pharmacological activities. 2C6F4TPA has been used in a variety of research fields, including drug discovery, drug design, drug delivery, and drug formulation.
Mécanisme D'action
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid has been shown to interact with several proteins and enzymes in the body. It has been found to bind to the active site of several enzymes, including COX-2 and CDK. It has also been found to interact with several proteins involved in signal transduction pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, such as COX-2 and CDK. It has also been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid has several advantages and limitations for lab experiments. It is a versatile building block for synthesizing diverse molecules with potential pharmacological activities. It is also relatively easy to synthesize and is relatively inexpensive. On the other hand, it is difficult to monitor the reaction due to its low solubility in common organic solvents.
Orientations Futures
For research on 2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid include the development of new synthesis methods, the development of new drugs based on the molecule, and the investigation of its effects on other proteins and enzymes. Additionally, further research is needed to explore its potential use in drug delivery, drug formulation, and drug design.
Méthodes De Synthèse
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid can be synthesized by the reaction of 4-fluoro-2-chlorophenylacetic acid with trifluoromethanesulfonyl chloride in the presence of pyridine. The reaction is carried out at room temperature for a few hours to obtain the desired product. The reaction can be monitored by thin layer chromatography (TLC).
Applications De Recherche Scientifique
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid has been used in medicinal chemistry as a building block in the synthesis of diverse molecules with potential pharmacological activities. It has been used in the design of small molecules for the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and cyclin-dependent kinase (CDK) inhibitors. It has also been used in the design of drugs for the treatment of cancer, diabetes, and other diseases.
Propriétés
IUPAC Name |
2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQXMHIKXKCLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95%](/img/structure/B6305340.png)





